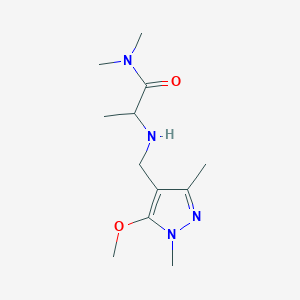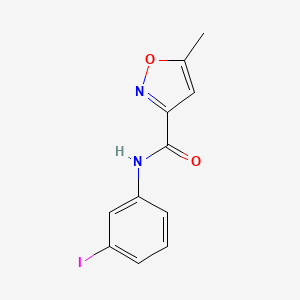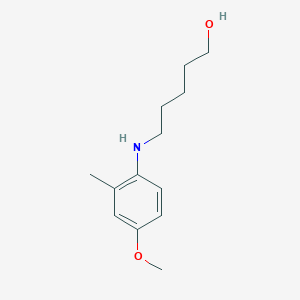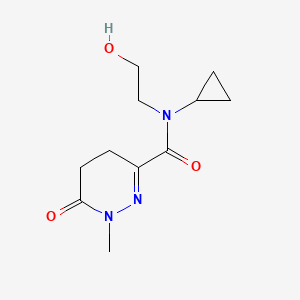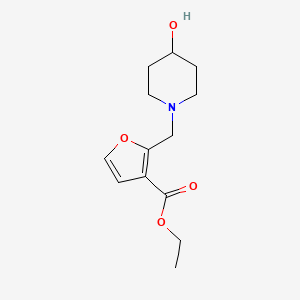![molecular formula C8H15NO B14906425 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance the biological activity, solubility, and metabolic stability of drug candidates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-N-methylbicyclo[111]pentan-1-amine typically involves the functionalization of the bicyclo[111]pentane core One common approach is the nucleophilic addition to [11The reaction conditions often involve the use of strong bases and nucleophiles under anhydrous conditions to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
科学研究应用
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
作用机制
The mechanism of action of 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with additional functional groups at the 1 and 2 positions.
Uniqueness
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functional groups (methoxymethyl and N-methyl) that impart distinct physicochemical properties. These properties can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-(methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-9-8-3-7(4-8,5-8)6-10-2/h9H,3-6H2,1-2H3 |
InChI 键 |
JCZUFPRFRGBBKJ-UHFFFAOYSA-N |
规范 SMILES |
CNC12CC(C1)(C2)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



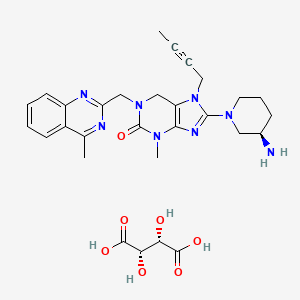
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)

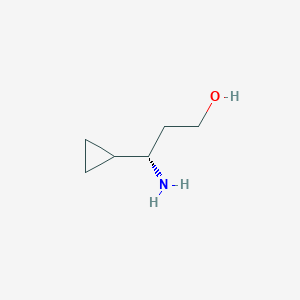
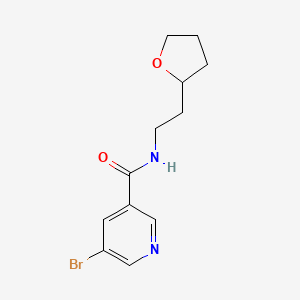
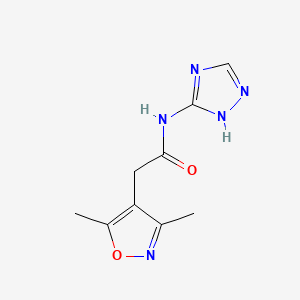
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
